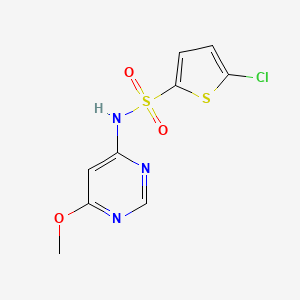

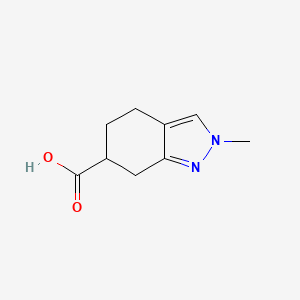

![molecular formula C18H14ClN3O B2370113 N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide CAS No. 339101-43-8](/img/structure/B2370113.png)

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” is a chemical compound with the molecular formula C18H14ClN3O . It belongs to the class of compounds known as indazole derivatives . Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .

Synthesis Analysis

The synthesis of indazole derivatives like “N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” often involves the use of carboxamide moieties at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” is characterized by a benzene ring fused to a pyrrole ring, which is a common feature of indazole compounds . The nitrogen lone electron pair participates in the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” are not explicitly mentioned in the available literature .

科学的研究の応用

Anti-Inflammatory Agents

Indazoles, including N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide, have been found to have significant anti-inflammatory potential . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .

Antimicrobial Agents

Indazole is a very important scaffold in medicinal chemistry and is commonly found in compounds with diverse biological activities, including antimicrobial agents .

Anti-HIV Agents

Compounds containing the indazole nucleus have sparked great interest for use as anti-HIV agents .

Antitumor Agents

Indazole-based compounds have also been studied for their antitumor properties .

Inhibitors of Protein Kinase

Indazole derivatives have been found to inhibit protein kinase, an enzyme that modifies other proteins by chemically adding phosphate groups .

Inhibitors of HIV-Protease

Indazole-based compounds have been used as inhibitors of HIV-protease, an enzyme that cleaves proteins for the HIV virus .

Inhibitors of Monoamine Oxidase

Indazole-based compounds have been used as inhibitors of monoamine oxidase, an enzyme that catalyzes the oxidation of monoamines .

Inhibitors of N-myristoyltransferase

Indazole-based compounds have been used as inhibitors of N-myristoyltransferase, an enzyme that catalyzes the transfer of myristate to the amino-terminal glycine of a subset of proteins .

Safety and Hazards

将来の方向性

The future directions for the study of “N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide” and similar compounds involve further investigation of their synthetic strategies, structure-activity relationships, and potential pharmacological applications . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

作用機序

Target of Action

Indazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including g-protein-coupled receptors .

Mode of Action

It’s known that indazole derivatives can exhibit antimicrobial and anti-inflammatory activities . They can inhibit the growth of various pathogens, including protozoa and yeasts . Furthermore, some indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

Indazole derivatives are known to possess various biological activities, suggesting they have suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been found to exhibit antiprotozoal activity and, in most cases, is more potent than the reference drug metronidazole . For instance, one of the indazole derivatives was found to be 12.8 times more active than metronidazole against G. intestinalis . Furthermore, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Action Environment

It’s known that the biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

特性

IUPAC Name |

N-(4-chlorophenyl)-4,5-dihydrobenzo[g]indazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O/c19-14-7-9-15(10-8-14)20-18(23)22-11-13-6-5-12-3-1-2-4-16(12)17(13)21-22/h1-4,7-11H,5-6H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESPFZGOQLAAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)